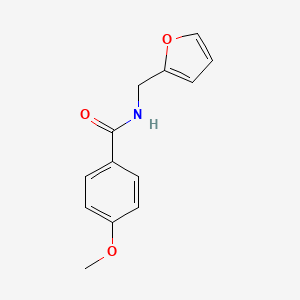

N-(2-furylmethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-4-methoxybenzamide and related compounds involves complex chemical reactions. For instance, the preparation of similar compounds has been achieved through acylation reactions, showcasing the steps and chemical conditions necessary for the synthesis of such compounds (Karabulut et al., 2014). Directed metalation techniques have also been utilized to achieve the synthesis of related benzamide compounds, demonstrating the potential pathways for synthesizing N-(2-furylmethyl)-4-methoxybenzamide (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-furylmethyl)-4-methoxybenzamide has been determined through techniques like single-crystal X-ray diffraction and DFT calculations. These studies reveal the effects of intermolecular interactions on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(2-furylmethyl)-4-methoxybenzamide-like compounds include palladium-catalyzed ortho-alkoxylation, demonstrating the compound's reactivity and potential for functionalization (Wang & Yuan, 2010). Rhodium-catalyzed C-H activation reactions have also been explored, further highlighting the chemical versatility of benzamide derivatives (Xu et al., 2018).

Physical Properties Analysis

The physical properties of related compounds, such as density, refractive index, molar refractivity, and polarizability, have been studied to understand their interactions in different environments. These studies are crucial for predicting the behavior of N-(2-furylmethyl)-4-methoxybenzamide in various chemical contexts (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(2-furylmethyl)-4-methoxybenzamide and similar compounds include their reactivity, as shown through their involvement in catalyzed reactions and the formation of diverse chemical structures. These studies provide a foundation for understanding the compound's reactivity and potential applications in chemical synthesis (Li et al., 2012).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Research in the field of antimicrobial and anticancer drug development has focused on various chemical scaffolds, including benzofuran derivatives and N-heterocyclic carbene-metal complexes. For instance, benzofuran and its derivatives have been identified as potent structures for designing antimicrobial agents active against clinically approved targets due to their broad biological and pharmacological applications. These structures are found in both natural products and synthetic compounds, indicating the versatility of such scaffolds in drug development (Hiremathad et al., 2015; Patil et al., 2020).

Pharmacological Importance of Phenolic Compounds

Phenolic compounds, such as syringic acid, have shown a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The therapeutic properties of these compounds are attributed to their ability to modulate enzyme activity and protein dynamics, showcasing the potential of phenolic structures in the treatment of various diseases (Srinivasulu et al., 2018).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-11-6-4-10(5-7-11)13(15)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFJLOUYYUBYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5515665.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(3-thienyl)ethyl]acetamide](/img/structure/B5515722.png)

![2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5515732.png)

![3-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5515736.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-[(4-bromobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5515765.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)